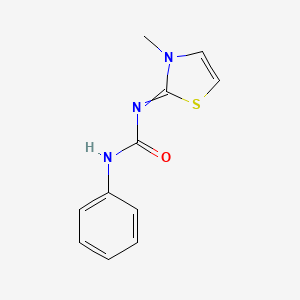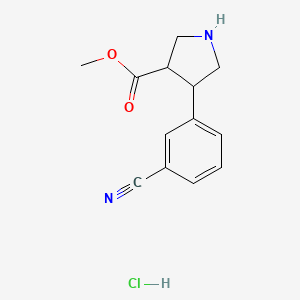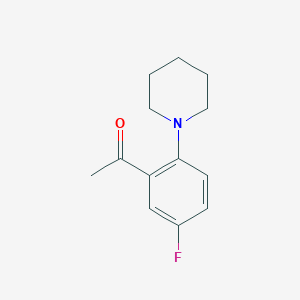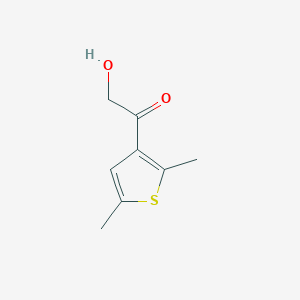
1-(3-Methyl-2-thiazolylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 3-methyl-2,3-dihydro-1,3-thiazole can be prepared by reacting 3-methyl-2-butanone with thiourea under acidic conditions.
-
Formation of the Phenylurea Moiety: : The phenylurea moiety can be introduced by reacting the thiazole intermediate with phenyl isocyanate. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced at the urea moiety to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The thiazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents. Reagents like bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles
Aplicaciones Científicas De Investigación
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the methyl group on the thiazole ring.
3-(3-methyl-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the dihydro structure in the thiazole ring.
Uniqueness
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is unique due to the presence of both the methyl group and the dihydro structure in the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
Clave InChI |
KWALDNQIQIFHQI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)

![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)


![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)

